molecular formula C12H15NO4 B10972153 Ethyl 2-[(2-methoxybenzoyl)amino]acetate

Ethyl 2-[(2-methoxybenzoyl)amino]acetate

Cat. No.: B10972153
M. Wt: 237.25 g/mol
InChI Key: BWRHSPMNQGKMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-methoxybenzoyl)amino]acetate: is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoyl and ethyl acetate, characterized by the presence of a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-methoxybenzoyl)amino]acetate typically involves the reaction of 2-methoxybenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2-methoxybenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: Ethyl 2-[(2-methoxybenzoyl)amino]acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies to understand the mechanisms of enzyme catalysis.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxybenzoyl)amino]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target. The ester and amide functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison: Ethyl 2-[(2-methoxybenzoyl)amino]acetate is unique due to the presence of both an amide and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The methoxy group enhances its solubility and reactivity, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]acetate

InChI

InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-12(15)9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

BWRHSPMNQGKMJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.